![molecular formula C13H13N3O B7773414 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone CAS No. 5655-67-4](/img/structure/B7773414.png)
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone
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Overview
Description
“1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone” is a chemical compound with the CAS Number: 75380-54-0. It has a molecular weight of 227.27 and its linear formula is C13H13N3O . It appears as a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound. It exhibits inhibitory effects against certain bacterial strains, making it a candidate for novel antibiotics .
- Investigations into its anticancer activity have revealed promising results. The compound shows cytotoxic effects against cancer cells, making it relevant for cancer therapeutics .
- 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone demonstrates anti-inflammatory properties. It may be useful in managing inflammatory conditions .
- Some studies suggest that this compound can inhibit specific enzymes. Researchers are exploring its potential applications in enzyme-targeted therapies .
- Preliminary investigations indicate antifungal effects. This makes it relevant for combating fungal infections .
- Recently, researchers found that this compound’s photophysical properties allow its use as a lipid droplet biomarker for cancer cells (HeLa cells) and normal cells (L929 cells) . This versatility opens up intriguing possibilities for cellular imaging and diagnostics.
Antibacterial Activity
Anticancer Properties
Anti-Inflammatory Effects
Enzyme Inhibition
Antifungal Activity
Lipid Droplet Biomarkers
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its biological activity. For instance, its potential cytotoxic effects against cancer cells could be investigated further . Additionally, its synthesis could be optimized, and its physical and chemical properties could be studied in more detail.
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit cdk2 and HSP90 , which are significant targets in cancer treatment. CDK2 is a cyclin-dependent kinase involved in cell cycle regulation, while HSP90 is a heat shock protein that assists in protein folding and stability .
Mode of Action
For instance, inhibition of CDK2 can lead to cell cycle arrest, while inhibition of HSP90 can disrupt protein folding and stability, leading to cell death .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation (via cdk2 inhibition) and protein folding and stability (via hsp90 inhibition) .
Result of Action
Based on the potential targets, it can be inferred that the compound may induce cell cycle arrest and disrupt protein folding and stability, leading to cell death .
properties
IUPAC Name |
1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)13-15(3)10-6-4-5-7-11(10)16(13)14-8/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUOBVIVDMTQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30971991 |
Source
|
Record name | 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone | |
CAS RN |
5655-67-4 |
Source
|
Record name | 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30971991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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